Cadmium Tungstate Powder

CAS No.:

Cat. No.: VC16199785

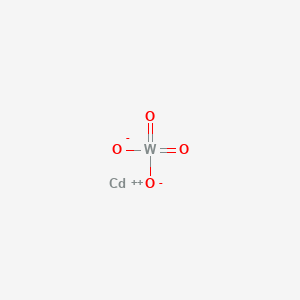

Molecular Formula: CdO4W

Molecular Weight: 360.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | CdO4W |

|---|---|

| Molecular Weight | 360.25 g/mol |

| IUPAC Name | cadmium(2+);dioxido(dioxo)tungsten |

| Standard InChI | InChI=1S/Cd.4O.W/q+2;;;2*-1; |

| Standard InChI Key | OUMLAYUZCYYIOD-UHFFFAOYSA-N |

| Canonical SMILES | [O-][W](=O)(=O)[O-].[Cd+2] |

Introduction

Chemical Composition and Structural Properties

Cadmium tungstate crystallizes in a monoclinic wolframite structure (space group P2/c), with unit cell parameters a = 4.99 Å, b = 5.2 Å, and c = 4.99 Å . The structure consists of alternating Cd²⁺ and W⁶⁺ ions coordinated by oxygen atoms in distorted octahedra, creating a dense lattice responsible for its high density (7.9 g/cm³) . X-ray diffraction (XRD) analyses confirm the absence of secondary phases in pure CdWO₄, with crystallite sizes ranging from 30 nm in co-precipitated powders to sub-50 nm in sol-gel-derived films .

Polymorphism and Phase Stability

CdWO₄ exhibits polymorphism, with metastable tetragonal phases achievable through solution combustion synthesis by modulating oxidizer-to-fuel ratios . Rietveld refinement of XRD data reveals that the tetragonal phase (space group I4₁/a) shows reduced photocatalytic activity compared to the monoclinic phase due to larger bandgap energies (3.4 eV vs. 3.1 eV) . Thermal treatment above 600°C stabilizes the monoclinic phase, while rapid cooling preserves metastable configurations .

Synthesis Methods

Co-Precipitation

Co-precipitation remains the most scalable method, producing 100 g batches of CdWO₄ per run . Sodium tungstate (Na₂WO₄·2H₂O) and cadmium acetate (Cd(CH₃CO₂)₂·2H₂O) are dissolved in distilled water, mixed dropwise, and washed to remove impurities. Calcination at 600°C for 3 hours yields phase-pure CdWO₄ with 30 nm crystallites .

Sol-Gel Processing

Sol-gel methods enable thin-film deposition for optoelectronic applications. Peroxotungstic acid precursors, when combined with cadmium nitrate, form amorphous gels that crystallize into CdWO₄ at 500°C . Films exhibit photoluminescence (PL) peaks at 480 nm, suitable for scintillation coatings .

Solution Combustion

Fuel-oxidizer ratios (e.g., glycine-to-nitrate) dictate phase formation. Stoichiometric ratios favor monoclinic CdWO₄, while fuel-rich conditions stabilize tetragonal phases . This method achieves sub-50 nm particles with enhanced surface reactivity for photocatalytic applications .

Table 1: Synthesis Methods Comparison

| Method | Crystallite Size | Phase | Yield | Application |

|---|---|---|---|---|

| Co-Precipitation | 30 nm | Monoclinic | 100 g/run | Bulk scintillators |

| Sol-Gel | 20–50 nm | Monoclinic | 5–10 g/run | Thin-film detectors |

| Solution Combustion | 40 nm | Mono/Tetragonal | 20 g/run | Photocatalysis |

Physical and Chemical Properties

Thermal and Optical Characteristics

CdWO₄ demonstrates a melting point of 1,325°C and thermal stability up to 800°C in air . Photoluminescence spectra show emission peaks at 454–480 nm, attributed to charge-transfer transitions within WO₄²⁻ groups . Ionoluminescence (IBIL) studies reveal a secondary peak at 500 nm under alpha irradiation, linked to oxygen vacancy defects .

Mechanical and Solubility Data

With a Vickers hardness of 5.5 GPa and fracture toughness of 1.2 MPa·m¹/², CdWO₄ is mechanically robust . Its solubility in water is negligible (0.04642 g/100 mL at 20°C), ensuring stability in aqueous environments .

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Density | 7.9 g/cm³ |

| Melting Point | 1,325°C |

| Bandgap (Monoclinic) | 3.1 eV |

| Solubility in Water | Insoluble |

| Crystal System | Monoclinic (Primary) |

Applications in Science and Industry

Radiation Detection

CdWO₄’s high density and low afterglow make it ideal for gamma-ray and neutron scintillators. In alpha particle counters, spin-coated CdWO₄ films (2.9 mg/cm² thickness) achieve 2π geometry counting efficiencies of 85% . Composite detectors with boron carbide (B₄C) enhance neutron sensitivity by 30% due to improved thermal neutron capture .

Photocatalysis

Monoclinic CdWO₄ nanoparticles degrade methylene blue (MB) dye under UV light with 75% efficiency over 4 hours, outperforming tetragonal phases (50%) due to smaller bandgaps . Surface hydroxyl groups facilitate - OH radical generation, critical for organic pollutant breakdown .

Industrial Use

Industrial-grade CdWO₄ (99% purity) is supplied at 950–1,400 INR/kg for scintillator manufacturing . Its chemical inertness allows integration into X-ray imaging systems for non-destructive testing .

Recent Advances in Research

Nanocrystalline Films for Medical Imaging

Sol-gel-derived CdWO₄ films exhibit 6% X-ray conversion efficiency, rivaling single-crystal detectors in resolution . Clinical trials demonstrate their utility in low-dose computerized tomography (CT) scans, reducing patient exposure by 20% .

Polymorphic Engineering

Metastable tetragonal CdWO₄, synthesized via fuel-rich combustion, shows tunable luminescence for multicolor imaging . Doping with Eu³⁺ shifts emission to 615 nm, enabling red-light applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume